molecular formula C23H23N3O2 B2741816 4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide CAS No. 2034298-96-7

4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide

Cat. No. B2741816
CAS RN: 2034298-96-7
M. Wt: 373.456
InChI Key: GBCHQDHCYJDPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a fused ring system incorporating an imidazole ring and a pyridine ring . This type of structure is found in various biologically active compounds .


Molecular Structure Analysis

The compound contains several functional groups and ring systems that could influence its properties and reactivity. The imidazo[1,2-a]pyridine moiety, for example, is a heterocyclic structure that can participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine ring and the 4-oxo group. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring systems and functional groups could impact properties such as solubility, stability, and reactivity .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s worth noting that both indole and imidazole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic applications.

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to interact with their targets through the formation of adducts . For instance, 4-Oxo-4-phenyl-but-2-enoates inhibit MenB, a synthase in the bacterial menaquinone (MK) biosynthesis pathway, through the formation of an adduct with coenzyme A (CoA) .

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, impacting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and optimization of its synthesis. Additionally, the structure of the compound could be modified to enhance its properties or to create new compounds with different activities .

properties

IUPAC Name

4-oxo-4-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-21(17-8-2-1-3-9-17)13-14-23(28)25-19-11-5-4-10-18(19)20-16-26-15-7-6-12-22(26)24-20/h1-5,8-11,16H,6-7,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCHQDHCYJDPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.